Velufenacin vs. Solifenacin: Comparative Efficacy and Safety in a Phase 2 Clinical Trial
In a randomized, double-blind Phase 2 study (NCT03566134) comparing Velufenacin 5 mg to the active reference solifenacin 5 mg, both agents demonstrated similar efficacy and adverse event (AE) profiles [1]. While not statistically different, this head-to-head comparison validates Velufenacin's clinical viability and positions it as a direct alternative to a market-leading M3 antagonist.
| Evidence Dimension | Efficacy and adverse event profile |
|---|---|
| Target Compound Data | Velufenacin 5 mg: efficacy and AE profile similar to solifenacin 5 mg |
| Comparator Or Baseline | Solifenacin 5 mg |
| Quantified Difference | Similar efficacy and safety profile |
| Conditions | Phase 2, randomized, double-blind, active-reference controlled trial in 306 patients with OAB (NCT03566134) |
Why This Matters
Demonstrates that Velufenacin is not inferior to a current standard-of-care agent, supporting its selection for research applications where solifenacin would be a typical positive control.
- [1] Son HS, Oh CY, Choo MS, et al. Efficacy and Safety of DA-8010, a Novel M3 Antagonist, in Patients With Overactive Bladder: A Randomized, Double-Blind Phase 2 Study. Int Neurourol J. 2022;26(2):119-128. doi:10.5213/inj.2142382.191 View Source
